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Compound of Interest

Compound Name:
tert-Butyl 3-(hydroxymethyl)-3-

methylazetidine-1-carboxylate

Cat. No.: B580619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. Due to the

limited availability of experimentally derived data in publicly accessible literature, this guide

primarily presents computed properties from reputable chemical databases. Furthermore, it

outlines detailed, standard experimental protocols for the determination of key physicochemical

parameters and spectroscopic characterization, which can be applied to this and similar

molecules. A generalized experimental workflow for the synthesis and characterization of such

a novel chemical entity is also provided.

Core Physicochemical Data
The following tables summarize the available computed physicochemical properties for tert-
Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS No: 1363382-91-5). These

values serve as valuable estimates for researchers in the absence of experimentally confirmed

data.

Table 1: General and Computed Physical Properties
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Property Value Source

Molecular Formula C₁₀H₁₉NO₃ PubChem

Molecular Weight 201.26 g/mol PubChem

Appearance Solid (Predicted) Chemical Supplier Data

XLogP3-AA 0.8 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 3 PubChem

Topological Polar Surface Area 49.8 Å² PubChem

Heavy Atom Count 14 PubChem

Complexity 213 PubChem

Formal Charge 0 PubChem

Table 2: Mass Spectrometry Data (Computed)

Property Value Source

Exact Mass 201.13649353 g/mol PubChem

Monoisotopic Mass 201.13649353 g/mol PubChem

Experimental Protocols
While specific experimental data for the target compound is not readily available, the following

are standard, widely accepted protocols for determining the key physicochemical properties of

small molecules in a drug discovery and development setting.

Determination of Melting Point
Methodology:
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The melting point of a solid crystalline compound can be determined using a capillary melting

point apparatus.

Sample Preparation: A small amount of the dry, crystalline compound is packed into a

capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow,

e.g., 1-2 °C/min, near the expected melting point).

Data Recording: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Aqueous Solubility (Shake-Flask
Method)
Methodology:

The equilibrium solubility is determined by measuring the concentration of the compound in a

saturated solution.

Sample Preparation: An excess amount of the solid compound is added to a known volume

of purified water (or a specific buffer solution) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

(typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: The suspension is allowed to stand, and the undissolved solid is

separated from the solution by centrifugation and/or filtration through a non-adsorptive filter

(e.g., 0.22 µm PVDF).

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as High-Performance Liquid
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Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (LogP) by Shake-
Flask Method
Methodology:

The partition coefficient between n-octanol and water is a measure of a compound's

lipophilicity.[1][2][3][4][5]

Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously

to mutually saturate the solvents. The phases are then allowed to separate completely.

Sample Preparation: A known amount of the compound is dissolved in the n-octanol-

saturated water or water-saturated n-octanol.

Partitioning: A known volume of the prepared solution is mixed with a known volume of the

other phase (e.g., if dissolved in the aqueous phase, an equal volume of the n-octanol phase

is added).

Equilibration: The mixture is gently agitated for a set period to allow for partitioning between

the two phases, and then the layers are allowed to separate.

Quantification: The concentration of the compound in both the aqueous and n-octanol

phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.

Determination of pKa
Methodology:
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The pKa, the negative logarithm of the acid dissociation constant, can be determined by

various methods, including potentiometric titration.

Sample Preparation: A known concentration of the compound is dissolved in water or a co-

solvent system if solubility is low.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored throughout the titration using a

calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve or by analyzing the pH at

the half-equivalence point.

Spectroscopic Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical

environment, and their connectivity. A sample is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆), and the spectrum is recorded.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

b. Infrared (IR) Spectroscopy:

Identifies the functional groups present in the molecule based on the absorption of infrared

radiation at specific wavenumbers. The sample can be analyzed as a thin film, a KBr pellet,

or in solution.

c. Mass Spectrometry (MS):

Determines the molecular weight and can provide information about the molecular formula

and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS)

provides a very accurate mass measurement.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel azetidine-based building block, such as tert-Butyl 3-(hydroxymethyl)-3-
methylazetidine-1-carboxylate, in a drug discovery context.[5][6][7]
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Workflow for Synthesis and Characterization of an Azetidine Building Block.

Logical Relationships in Drug Discovery
The following diagram illustrates the logical relationship and importance of physicochemical

properties in the early stages of drug discovery.
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Impact of Physicochemical Properties on Drug Candidate Selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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